Acid Alizarin Violet N
Description
Chemical Identity and Structural Characterization
Nomenclature and Classification
IUPAC Designation and Common Synonyms
The systematic nomenclature of Acid Alizarin Violet N follows the International Union of Pure and Applied Chemistry guidelines, providing a standardized chemical identification that reflects the compound's molecular structure. The IUPAC designation for this compound is sodium 4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate. This systematic name accurately describes the molecular architecture, indicating the presence of hydroxyl groups, the azo linkage represented by the diazenyl functionality, and the sulfonate group that contributes to the compound's water solubility characteristics.
The compound is recognized by numerous commercial and scientific synonyms that reflect its diverse applications and historical usage patterns. Primary synonyms include this compound, Alizarine Violet N, and sodium 4-hydroxy-3-(2-hydroxy-1-naphthalenylazo)benzenesulphonate. Additional commonly used designations encompass Eriochrome Violet B, Acid Chrome Violet K, and Pontachrome Violet SW. The extensive list of synonyms also includes specialized trade names such as Chrome Violet B, Chrome Violet K, Chrome Violet R, and various manufacturer-specific designations including Aizen Chrome Violet BH, Brasilan Chrome Violet B, and Symulon Chrome Violet B.
Industrial and commercial applications have generated additional nomenclature variations including Solochrome Violet RS, Omega Chrome Dark Violet D, Java Chrome Violet B, and Cromal Violet B. The diversity of naming conventions reflects the compound's widespread adoption across different industries and geographical regions, with each designation often corresponding to specific purity grades, formulations, or application-specific preparations.
Chemical Abstract Service Registry Information (2092-55-9) and International Identifiers
The Chemical Abstract Service registry number 2092-55-9 serves as the primary international identifier for this compound, providing unambiguous chemical identification across global databases and regulatory systems. This registry number facilitates accurate compound identification in scientific literature, commercial transactions, and regulatory documentation, ensuring consistency in chemical communication worldwide.
The molecular formula C16H11N2NaO5S accurately represents the atomic composition of the compound, indicating the presence of sixteen carbon atoms, eleven hydrogen atoms, two nitrogen atoms, one sodium atom, five oxygen atoms, and one sulfur atom. The molecular weight has been consistently reported as 366.3 grams per mole in recent computational analyses, with some sources indicating 366.32 grams per mole, reflecting minor variations in calculation precision.
International chemical databases utilize additional standardized identifiers to ensure comprehensive compound recognition. The PubChem Compound Identifier (CID) 135465078 provides access to extensive chemical information within the National Center for Biotechnology Information database system. The InChI Key BEQIIZJSZSVJJK-UHFFFAOYSA-M offers a unique structural identifier that enables rapid database searches and structural comparisons. The Simplified Molecular Input Line Entry System representation [Na+].OC1=CC=C(C=C1N=NC1=C(O)C=CC2=CC=CC=C12)S([O-])(=O)=O provides a text-based structural description suitable for computational chemistry applications.
European chemical regulation systems recognize the compound through the European Community number 218-246-4, facilitating compliance with regional chemical safety and environmental regulations. The compound also carries the MDL Number MFCD00003889, which serves as an additional database identifier in chemical information systems. These multiple identification systems ensure comprehensive traceability and facilitate accurate chemical communication across diverse scientific and commercial platforms.
Classification within Azo Dye Category
This compound belongs to the monoazo dye classification within the broader category of azo compounds, characterized by the presence of a single azo linkage (-N=N-) connecting two aromatic ring systems. This structural classification places the compound within the Color Index numbering system between 11,000 and 19,999, specifically designated as Color Index 15670. The monoazo classification distinguishes this compound from disazo dyes (20,000-29,999), trisazo dyes (30,000-34,999), and polyazo dyes (35,000-36,999) based on the number of azo linkages present in the molecular structure.
The compound's structural characteristics align with the fundamental properties of azo dyes, including the presence of chromophoric azo groups that contribute to the compound's distinctive coloration properties. The molecular architecture features a naphthalene ring system connected through an azo bridge to a benzene ring bearing both hydroxyl and sulfonate substituents. This arrangement creates an extended conjugated system responsible for the compound's light absorption characteristics and resulting violet coloration.
Within the azo dye classification system, this compound demonstrates typical structural features including aromatic ring systems, auxochrome groups that enhance color intensity, and solubilizing groups that promote water solubility. The presence of hydroxyl groups on both aromatic rings provides additional sites for metal coordination, contributing to the compound's utility in analytical applications and metal detection procedures. The sulfonate group ensures water solubility and provides ionic character that influences the compound's interaction with various substrates and matrices.
Properties
CAS No. |
2092-55-9 |
|---|---|
Molecular Formula |
C16H12N2NaO5S |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
sodium;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H12N2O5S.Na/c19-14-8-6-11(24(21,22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)20;/h1-9,19-20H,(H,21,22,23); |
InChI Key |
JJNDVAFFPLPCKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)O.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. 15670; NSC-12453; NSC 12453; NSC12453. |
Origin of Product |
United States |
Preparation Methods
Diazotization of 3-Amino-4-Hydroxybenzenesulfonic Acid
The synthesis begins with the diazotization of 3-amino-4-hydroxybenzenesulfonic acid, a reaction critical for generating the electrophilic diazonium intermediate.
Reagents and Conditions :
-
Primary amine : 3-Amino-4-hydroxybenzenesulfonic acid
-
Diazotizing agent : Sodium nitrite (NaNO₂)
-
Acid medium : Hydrochloric acid (HCl) at 0–5°C to stabilize the diazonium salt.
Mechanism :
The amine group (-NH₂) reacts with nitrous acid (HNO₂), formed in situ from NaNO₂ and HCl, to yield a diazonium ion (-N₂⁺). This intermediate is highly reactive and must be maintained at low temperatures to prevent decomposition.
Key Parameters :
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 30–60 minutes |
| Molar Ratio (Amine:NaNO₂) | 1:1.05 |
Coupling with Naphthalen-2-ol
The diazonium salt undergoes electrophilic aromatic substitution with Naphthalen-2-ol (2-naphthol) to form the azo bond (-N=N-), the chromophore responsible for the dye’s color.
Reagents and Conditions :
Mechanism :
Under basic conditions, 2-naphthol deprotonates to form a phenoxide ion, enhancing its nucleophilicity. The diazonium ion attacks the ortho position relative to the hydroxyl group, forming the azo linkage.
Key Parameters :
| Parameter | Optimal Value |
|---|---|
| pH | 8–10 |
| Temperature | 10–15°C |
| Molar Ratio (Diazonium:2-Naphthol) | 1:1.1 |
Purification and Isolation
Conversion to Monosodium Salt
The crude product is converted to its monosodium salt to improve solubility and facilitate purification:
Soxhlet Extraction with Ethanol
The precipitated acid is purified via Soxhlet extraction with ethanol, removing unreacted precursors and byproducts. The ethanol extract is evaporated to recover the purified acid.
Final Drying
The monosodium salt is reconstituted and dried at 110°C to achieve a hygroscopic, crystalline product.
Table 1: Purification Protocol Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Salt Formation | NaOAc/AcOH buffer (pH 4) | Enhanced solubility |
| Acid Precipitation | Concentrated HCl | Free acid precipitation |
| Soxhlet Extraction | Ethanol, 60–80°C | Removal of impurities |
| Drying | 110°C, 2–4 hours | Hygroscopic crystals |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes yield optimization and cost efficiency while maintaining purity:
-
Scaled Diazotization : Continuous reactors with precise temperature control (0–5°C) and automated pH adjustment.
-
Coupling in Alkaline Media : Use of tubular reactors to maintain pH 8–10 and prevent side reactions.
-
Purification : Centrifugal filtration replaces Soxhlet extraction for bulk processing, reducing time and solvent use.
Table 2: Lab-Scale vs. Industrial-Scale Parameters
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Reaction Volume | 0.5–2 L | 500–2000 L |
| Diazotization Time | 45 minutes | 20–30 minutes |
| Yield | 70–75% | 85–90% |
Analytical Characterization of the Final Product
UV-Vis Spectroscopy
The dye exhibits a λₘₐₓ at 501 nm in aqueous solution, with shifts observed under varying pH (orange-red at pH 6.5 to violet at pH 9.0).
Chromatographic Purity Assessment
Chemical Reactions Analysis
Oxidation Reactions
Acid Alizarin Violet N undergoes oxidation under strong oxidizing conditions. Key findings include:
- Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media or hydrogen peroxide (H₂O₂) at elevated temperatures .
- Products : Formation of oxidized derivatives, primarily quinone structures via cleavage of the azo bond (-N=N-).
- Kinetics : Oxidation rates increase significantly at pH < 4 due to protonation of the azo group, enhancing electrophilicity .
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | pH Range | Temperature (°C) | Major Product |
|---|---|---|---|
| KMnO₄ (0.1 M) | 1–3 | 25–40 | Quinones |
| H₂O₂ (30%) | 2–4 | 50–70 | Sulfonated aromatic acids |
Reduction Reactions
Reductive cleavage of the azo bond is a hallmark reaction:
- Reagents/Condients : Sodium dithionite (Na₂S₂O₄) in aqueous solutions or zinc (Zn) with acetic acid (CH₃COOH) .
- Products : Corresponding amines (e.g., 3-amino-4-hydroxybenzenesulfonic acid and 2-naphthol).
- Mechanism : Two-electron transfer reduces the -N=N- bond to -NH-NH-, followed by hydrolysis to amines .
Table 2: Reduction Efficiency Under Varied Conditions
| Reducing Agent | Concentration (M) | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| Na₂S₂O₄ | 0.05 | 30 | 92 |
| Zn + CH₃COOH | 1.0 | 120 | 85 |
Substitution Reactions
The sulfonic acid group (-SO₃H) participates in nucleophilic substitution:
- Reagents : Hydroxide ions (OH⁻) or amines (e.g., aniline) in polar aprotic solvents.
- Products : Sulfonate esters or amides, depending on the nucleophile .
- Thermodynamics : Substitution is favored at pH > 9.35 (pKa₃ of the sulfonic acid group) .
Table 3: Substitution Reaction Outcomes
| Nucleophile | Solvent | Temperature (°C) | Product Type |
|---|---|---|---|
| OH⁻ | Water | 25 | Sulfonate salt |
| Aniline | DMF | 60 | Sulfonamide |
pH-Dependent Ionization and Reactivity
The compound’s ionization states profoundly affect its reactivity:
- pKa Values : 4.35 (sulfonic acid), 7.4 (phenolic -OH), 9.35 (naphtholic -OH) .
- Surfactant Interactions : Micellar systems alter ionization thermodynamics (e.g., CTAB lowers pK₂′ from 7.00 to 6.35, while TX-100 increases it to 8.09) .
Table 4: Ionization Parameters in Surfactant Solutions
| Surfactant | pK₂′ | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| None | 7.00 | -28.4 | -45.2 |
| CTAB | 6.35 | -34.1 | -62.8 |
| TX-100 | 8.09 | -22.7 | -32.1 |
Scientific Research Applications
Scientific Research Applications
1. Analytical Chemistry
- pH Indicator : Acid Alizarin Violet N is widely used as a pH indicator due to its color change across different pH levels. It is particularly effective in complexometric titrations for determining metal ions.
- Metal Ion Complexation : The dye forms stable complexes with transition metals such as copper, cobalt, and nickel. Stoichiometric ratios of these complexes vary depending on the medium (aqueous or micellar), which can be determined spectrophotometrically .
2. Biochemical Analysis
3. Environmental Chemistry
- Surfactant Interactions : Research has demonstrated how this compound interacts with various surfactants, affecting its ionization and thermodynamic parameters. These interactions are crucial for understanding its behavior in environmental samples .
Medical Applications
Photodynamic Therapy : Due to its ability to absorb light and generate reactive oxygen species upon excitation, this compound is investigated for potential use in photodynamic therapy for cancer treatment. This application leverages its light-absorbing properties to target and kill cancer cells selectively.
Industrial Applications
Textile Industry : The dye is extensively used in the textile industry for dyeing fabrics due to its vibrant color and stability. Its unique chemical structure allows it to bond effectively with fibers, providing long-lasting colorfastness.
Case Study 1: Metal Ion Detection
A study demonstrated the use of this compound in detecting copper ions through colorimetric analysis. The stoichiometry of the copper-dye complex was found to be 1:2 in aqueous solutions, highlighting its effectiveness as a chelating agent for metal ion determination .
| Metal Ion | Stoichiometric Ratio |
|---|---|
| Copper | 1:2 |
| Cobalt | 1:3 |
| Nickel | 1:1 |
Case Study 2: Interaction with Surfactants
In an investigation of the dye's interaction with surfactants like cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (SDS), it was observed that CTAB significantly altered the ionization constants of this compound compared to other surfactants. This study emphasizes the importance of surfactant choice in applications involving this dye .
| Surfactant Type | Effect on pK Values |
|---|---|
| Cationic (CTAB) | Decreased pK |
| Anionic (SDS) | Minimal effect |
| Nonionic (TX-100) | Moderate effect |
Mechanism of Action
The mechanism of action of Acid Alizarin Violet N involves its ability to absorb visible light, which leads to electronic transitions within the molecule. This property is exploited in various applications, such as dye lasers and photodynamic therapy. The compound can also form complexes with metal ions, which is the basis for its use in analytical chemistry .
Comparison with Similar Compounds
Structural and Functional Analogues
Alizarin Violet R
- Structure: Shares the anthraquinone core but differs in substituent groups.
- Antiviral Activity : Exhibited an EC50 of 183 μM against cytomegalovirus (CMV), comparable to AAVN’s low specificity in viral inhibition. However, its cytotoxicity (TD50 = 216 μM) limits therapeutic utility .
- Adsorption : Less studied than AAVN in wastewater applications.
Alizarin Red S
- Function : A sulfonated derivative of alizarin used in calcium detection (e.g., Alizarin Red S staining for mineralized tissues ).
- Extraction Efficiency : Achieves 95% removal using butyl-methyl imidazolium chloride-based deep eutectic solvents (DESs), outperforming AAVN in certain solvent systems .
Crystal Violet
- Class: Triphenylmethane dye, structurally distinct from anthraquinones.
- Applications : Common in histology (nuclear staining) and textile dyeing. Unlike AAVN, it exhibits higher solubility in organic solvents but is less effective in nucleic acid-specific fluorescence .
Physicochemical Properties
*Estimated based on structural similarity.
Q & A
Q. What spectroscopic methods are recommended for characterizing Acid Alizarin Violet N in solution, and how do solvent properties influence its absorption profile?
this compound exhibits solvent-dependent absorption behavior. UV-Vis spectroscopy is critical for identifying its characteristic absorption bands. For example, in polar solvents like water or methanol, the dye may display a redshift due to solvatochromic effects. Experimental design should include wavelength scans (e.g., 300–700 nm) under controlled pH and temperature, as solvent polarity and hydrogen bonding can alter electron transitions . Reference Beer-Lambert law compliance checks (absorbance vs. concentration linearity) to validate quantitative applications .
Q. How can researchers ensure the purity of this compound for reproducible experiments?
Purity verification requires chromatographic methods (e.g., HPLC with a C18 column) coupled with UV detection at its λmax. Cross-reference with certified standards and quantify impurities using peak area normalization. For lab-synthesized batches, elemental analysis (C, H, N) and FT-IR spectroscopy are essential to confirm molecular integrity .
Q. What are the standard protocols for preparing this compound stock solutions with minimal photodegradation?
Dissolve the dye in deionized water or ethanol (depending on solubility) under subdued lighting. Filter through a 0.22 µm membrane to remove particulates. Store in amber glassware at 4°C, and periodically verify stability via absorbance measurements. For pH-sensitive studies, buffer solutions (e.g., acetate or phosphate) should be pre-equilibrated to avoid hydrolysis .
Advanced Research Questions
Q. How do advanced oxidation processes (AOPs) degrade this compound, and what kinetic models best describe this degradation?
UV/H2O2 and Fenton-based AOPs generate hydroxyl radicals (•OH) that cleave the azo (-N=N-) and aromatic groups in this compound. Monitor degradation via LC-MS to identify intermediates (e.g., nitrobenzene derivatives). Pseudo-first-order kinetics typically apply, with rate constants dependent on [H2O2], UV intensity, and pH. Use competition kinetics with probe compounds (e.g., tert-butanol) to quantify •OH contribution .
Q. What experimental strategies resolve contradictions in adsorption efficiency data for this compound on bio-based adsorbents?
Discrepancies often arise from variations in adsorbent porosity, surface charge, and dye-adsorbent contact time. Standardize adsorbent pretreatment (e.g., acid washing for sugarcane bagasse) and characterize using BET surface area analysis. Perform isotherm studies (Langmuir vs. Freundlich models) and kinetic assays (pseudo-second-order) under fixed conditions (pH 6–7, 25°C). Control for competing ions (e.g., Cl<sup>-</sup>, SO4<sup>2-</sup>) in wastewater matrices .
Q. How does this compound interact with metal oxides in electrophoretic deposition (EPD) systems, and what co-dispersants enhance its stability?
The dye’s sulfonate groups bind to metal oxide surfaces (e.g., TiO2) via electrostatic interactions. Use zeta potential measurements to optimize pH for maximal charge contrast. Co-dispersants like polyaromatic dyes (e.g., pyrocatechol violet) improve colloidal stability by steric hindrance. Evaluate deposition efficiency using cyclic voltammetry and SEM to assess film morphology .
Q. What mechanistic insights explain this compound’s stability variations in non-aqueous solvents like methylamine?
In methylamine, partial solvation of the dye’s ionic groups leads to aggregation at high concentrations, deviating from Beer’s law. Use dynamic light scattering (DLS) to monitor particle size and UV-Vis deconvolution to distinguish monomeric vs. aggregated species. Temperature-dependent studies (25–50°C) reveal entropy-driven dissociation trends .
Methodological Considerations
- Data Contradiction Analysis : When solvent polarity or temperature effects conflict with literature, re-evaluate experimental parameters (e.g., ionic strength, dissolved oxygen) and validate with complementary techniques like fluorescence quenching .
- Troubleshooting Photostability : If unexpected degradation occurs during long-term studies, incorporate radical scavengers (e.g., ascorbic acid) or use anaerobic chambers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
